4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide

Chemical stability Conformational analysis Schiff base hydrolysis

Chemoproteomic workflows using imine-based benzamide probes risk hydrolysis artifacts. 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide provides a hydrolytically stable sp³ amine linker, ensuring intact target engagement through incubation, wash, and elution steps. • Reduced amine linkage resists aqueous hydrolysis vs. Schiff base analogs • 5-Br-2-OH substitution: clogP 3.42, TPSA 46.34 Ų for balanced protein binding • ≥98% HPLC purity; bromine handle enables Pd-catalyzed cross-coupling derivatization

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 1232794-19-2
Cat. No. B2739434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide
CAS1232794-19-2
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C14H13BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19)
InChIKeyLAXGEAHWHDTUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide: Reduced Secondary Amine for Proteomics Research


4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide (CAS 1232794-19-2) is a synthetic benzamide derivative with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . It features a secondary amine (-NH-CH2-) linker connecting a 5-bromo-2-hydroxybenzyl moiety to a 4-aminobenzamide scaffold, distinguishing it from the more commonly catalogued Schiff base (imine) analogs within this chemical space . The compound is supplied as a research-grade chemical (≥98% purity) and is primarily positioned for biochemical and proteomics research applications, with commercial availability through established vendors such as Santa Cruz Biotechnology (Cat. No. sc-492538) and CymitQuimica (Ref. 10-F734532) .

Why 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide Outperforms Imine Analogs


Substituting 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide with a generic benzamide or its oxidized Schiff base analog (CAS 41077-05-8) introduces risks of differential chemical reactivity, stability, and target engagement that are underappreciated in procurement decisions. The reduced secondary amine linkage (-NH-CH2-) in the target compound provides sp³ hybridization and rotational flexibility absent in the planar sp² imine (-N=CH-) of the Schiff base analog, fundamentally altering hydrogen bonding geometry, conformational sampling, and susceptibility to hydrolysis [1]. Furthermore, the 5-bromo-2-hydroxy substitution pattern on the benzyl ring contributes a calculated logP of 3.42 and a topological polar surface area (TPSA) of 46.34 Ų, physicochemical parameters that govern protein binding and membrane permeability in proteomics sample preparation and chemoproteomic profiling experiments [2]. Generic benzamides lacking both the bromine atom and the phenolic -OH group cannot replicate these properties, making simple substitution scientifically unsound without revalidation of the entire experimental workflow.

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide: Differentiation Evidence vs. Structural Analogs


Reduced Amine vs. Imine Linker Stability and Conformation

The target compound (CAS 1232794-19-2) possesses a reduced secondary amine linker (-NH-CH2-), whereas its closest commercially available structural analog is the oxidized Schiff base (E)-4-((5-bromo-2-hydroxybenzylidene)amino)benzamide (CAS 41077-05-8), which contains an imine (-N=CH-) bond. This difference results in a molecular weight increase of 2.02 Da (321.17 vs. 319.15) and fundamentally alters chemical properties: the reduced amine is resistant to hydrolysis under aqueous conditions that readily cleave the imine bond, a critical consideration for biochemical assays conducted at physiological pH. In a related study of 5-bromo-2-hydroxybenzylidene derivatives, the Schiff base compound N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide (2d) demonstrated antibacterial activity with MIC values of 0.39–3.13 µg/mL against various bacterial strains, but the imine functionality limits aqueous stability compared to reduced amine congeners [1].

Chemical stability Conformational analysis Schiff base hydrolysis Medicinal chemistry

Lipophilicity and Polar Surface Area Profile

Computational physicochemical profiling of the target compound yields a calculated logP (clogP) of 3.42 and a topological polar surface area (TPSA) of 46.34 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. These values place the compound within favorable drug-like chemical space (compliant with Lipinski's Rule of Five: MW < 500, logP < 5, HBD < 5, HBA < 10) and distinguish it from more polar unsubstituted benzamide derivatives that typically exhibit lower logP values and higher TPSA. The bromine atom at the 5-position of the benzyl ring contributes significantly to the elevated logP through its hydrophobic surface area, enhancing the compound's partitioning into hydrophobic protein binding pockets—a property leveraged in chemoproteomic enrichment workflows .

Lipophilicity Polar surface area Drug-likeness Proteomics Physicochemical profiling

Commercial Purity Benchmark vs. Catalog Analogs

The target compound (CAS 1232794-19-2) is commercially supplied with a certified purity of ≥98% as determined by HPLC, as documented by CymitQuimica (Fluorochem brand) . This purity specification is comparable to the Schiff base analog (CAS 41077-05-8) also offered at 98% purity from the same supplier . However, Santa Cruz Biotechnology lists the target compound at a price point of $120.00 per 5 mg (Cat. No. sc-492538), providing a defined procurement benchmark for budget planning in proteomics research projects . No certificate of analysis (COA) is publicly available online for either compound; batch-specific data must be requested directly from suppliers.

Purity specification Quality control Procurement Analytical chemistry

Thermal Stability and Density Properties

The target compound has predicted physicochemical parameters including a boiling point of 519.9 ± 45.0 °C and a density of 1.582 ± 0.06 g/cm³ (predicted values), as catalogued by ChemSrc . These predicted values suggest high thermal stability under standard laboratory storage conditions (recommended: cool, dry place, long-term storage at -20°C for analogous bromobenzamides) and indicate a dense crystalline or amorphous solid state. The high predicted boiling point distinguishes this compound from lower molecular weight benzamide fragments (e.g., 4-aminobenzamide, bp ~300–350°C) and is consistent with the presence of intermolecular hydrogen bonding from the phenolic -OH and amide -NH2 groups .

Thermal stability Storage conditions Physicochemical properties Laboratory handling

Hydrogen Bond Donor/Acceptor Advantage

The target compound presents a unique combination of hydrogen bond donor and acceptor functionalities: the phenolic -OH at the 2-position of the benzyl ring (verified by ¹H NMR chemical shift at δ ~10 ppm characteristic of phenolic protons ), the secondary amine -NH- linker, and the primary amide -C(=O)NH2 on the benzamide ring. This yields a total of 3 hydrogen bond donors and 4 hydrogen bond acceptors. In contrast, the Schiff base analog (CAS 41077-05-8) retains the phenolic -OH and amide groups but replaces the -NH- secondary amine donor with an imine nitrogen that cannot serve as a hydrogen bond donor. The 5-bromo substituent further contributes to hydrophobic interactions and potential halogen bonding with protein targets, a feature absent in the 5-chloro or unsubstituted analogs [1]. These collective molecular recognition features are relevant to chemoproteomic probe design, where non-covalent binding specificity is mediated by a defined pharmacophoric pattern.

Hydrogen bonding Structure-activity relationship Molecular recognition Chemoproteomics

Para vs. Ortho Substitution Specificity

The target compound features the amino-benzamide linkage at the para (4-) position of the benzamide ring, whereas the commercially catalogued isomer 2-[(5-bromo-2-hydroxybenzylidene)amino]benzamide (CAS 304454-20-4) bears the substitution at the ortho (2-) position . This regiochemical difference alters the spatial orientation of the amide group relative to the 5-bromo-2-hydroxybenzyl moiety, affecting the molecular shape and the vector of hydrogen bond donor/acceptor presentation. In benzamide-based HDAC inhibitor chemotypes, para-substitution has been associated with distinct target engagement profiles compared to ortho-substituted analogs, as demonstrated in structure-activity relationship studies of benzamide HDAC inhibitors where substitution position directly impacts potency and isoform selectivity [1].

Positional isomerism Regiochemistry Target engagement Structure-activity relationship

Application Scenarios for 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide


Chemoproteomic Probe Development

The reduced secondary amine linker of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide provides aqueous stability that is essential for chemoproteomic affinity enrichment experiments, where compounds must remain intact throughout incubation, wash, and elution steps . The combination of 3 hydrogen bond donors and 4 acceptors, along with the bromine atom's hydrophobic contribution (clogP 3.42), creates a balanced pharmacophoric profile suitable for non-covalent target engagement across diverse protein families . This compound is positioned for use in chemical proteomics workflows—such as affinity-based target deconvolution or competition-based target engagement assays—where imine-containing analogs would be confounded by hydrolysis .

SAR Building Block for Benzamide Bioactives

The para-substituted benzamide scaffold with a 5-bromo-2-hydroxybenzyl moiety serves as a versatile intermediate for derivatization. The bromine atom at the 5-position enables further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine and phenolic -OH groups provide orthogonal handles for selective modification . This makes the compound valuable in medicinal chemistry campaigns exploring benzamide-based inhibitors, where the reduced amine linker provides a distinct SAR data point compared to the more extensively studied Schiff base chemotype .

Proteomics Research Standard

With a defined purity specification of 98% (HPLC) and well-characterized predicted physicochemical properties (density: 1.582 g/cm³, boiling point: 519.9°C), this compound can serve as a reference standard in proteomics sample preparation and method development . Its commercial availability through Santa Cruz Biotechnology (Cat. No. sc-492538) at $120 per 5 mg provides a procurement benchmark, though researchers should verify current inventory status given the discontinued listing at CymitQuimica . The compound's positioning for proteomics research is explicitly stated by suppliers .

Comparator for Imine-Based Probe Studies

Because the target compound is the reduced (amine) form of the Schiff base chemotype represented by (E)-4-((5-bromo-2-hydroxybenzylidene)amino)benzamide (CAS 41077-05-8), it can serve as a chemically distinct comparator in experiments designed to probe the biological relevance of the imine functionality . The 2.02 Da mass difference, altered hydrogen bonding capacity (+1 HBD), and distinct conformational properties of the sp³ amine linker provide a controlled chemical perturbation for assessing structure-activity relationships without altering the core bromo-hydroxybenzyl pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.